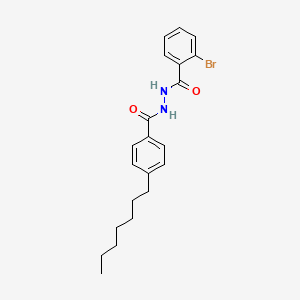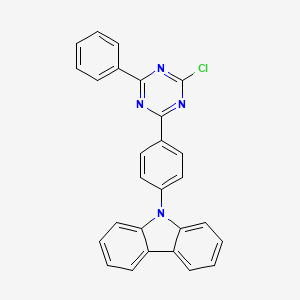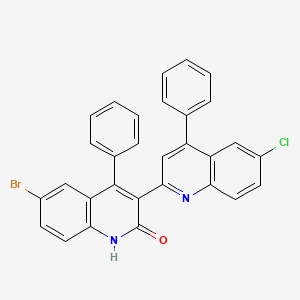
2-bromo-N'-(4-heptylbenzoyl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-bromo-N’-(4-heptylbenzoyl)benzohydrazide est un composé chimique appartenant à la classe des benzohydrazides. Ces composés sont connus pour leurs diverses activités biologiques et sont souvent utilisés dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-bromo-N’-(4-heptylbenzoyl)benzohydrazide implique généralement la réaction du chlorure de 2-bromobenzoyle avec le 4-heptylbenzohydrazide dans des conditions contrôlées. La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane ou le chloroforme, avec l'ajout d'une base comme la triéthylamine pour neutraliser l'acide chlorhydrique formé pendant la réaction. Le mélange réactionnel est agité à température ambiante pendant plusieurs heures jusqu'à ce que le produit souhaité soit formé. Le produit est ensuite purifié par recristallisation ou chromatographie sur colonne pour obtenir du 2-bromo-N’-(4-heptylbenzoyl)benzohydrazide pur .
Méthodes de production industrielle
La production industrielle du 2-bromo-N’-(4-heptylbenzoyl)benzohydrazide suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de solvants et de réactifs de qualité industrielle, et les conditions réactionnelles sont optimisées pour maximiser le rendement et la pureté. Le produit est généralement purifié à l'aide de techniques de recristallisation à grande échelle ou de chromatographie industrielle.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-bromo-N’-(4-heptylbenzoyl)benzohydrazide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : L'atome de brome du composé peut être substitué par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Réactifs et conditions communs
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution : Nucléophiles tels que le méthylate de sodium ou le cyanure de potassium dans un solvant approprié.
Principaux produits formés
Oxydation : Formation des acides carboxyliques ou des cétones correspondants.
Réduction : Formation des amines ou des alcools correspondants.
Substitution : Formation de benzohydrazides substitués avec différents groupes fonctionnels.
Applications de recherche scientifique
Le 2-bromo-N’-(4-heptylbenzoyl)benzohydrazide a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme réactif en synthèse organique et comme précurseur pour la synthèse d'autres molécules complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, anticancéreuses et anti-inflammatoires.
Médecine : Enquêté pour son utilisation potentielle dans le développement de médicaments et comme agent thérapeutique.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme composant dans divers procédés industriels.
Mécanisme d'action
Le mécanisme d'action du 2-bromo-N’-(4-heptylbenzoyl)benzohydrazide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, inhibant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans la prolifération cellulaire, conduisant à des effets anticancéreux. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application spécifique et du système biologique étudié .
Applications De Recherche Scientifique
2-bromo-N’-(4-heptylbenzoyl)benzohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-bromo-N’-(4-heptylbenzoyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Le 2-bromo-N’-(4-heptylbenzoyl)benzohydrazide peut être comparé à d'autres composés similaires, tels que :
2-bromo-N’-(4-hydroxy-3-méthoxybenzylidène)benzohydrazide : Connu pour ses propriétés antimicrobiennes et antioxydantes.
3-bromo-N’-(2-méthoxybenzylidène)benzohydrazide : Étudié pour ses activités anticancéreuses et anti-inflammatoires.
N’-(2-méthoxybenzylidène)-3,4-méthylènedioxybenzohydrazide : Enquêté pour son utilisation potentielle dans le développement de médicaments.
L'unicité du 2-bromo-N’-(4-heptylbenzoyl)benzohydrazide réside dans sa structure spécifique, qui confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche scientifique.
Propriétés
Formule moléculaire |
C21H25BrN2O2 |
|---|---|
Poids moléculaire |
417.3 g/mol |
Nom IUPAC |
2-bromo-N'-(4-heptylbenzoyl)benzohydrazide |
InChI |
InChI=1S/C21H25BrN2O2/c1-2-3-4-5-6-9-16-12-14-17(15-13-16)20(25)23-24-21(26)18-10-7-8-11-19(18)22/h7-8,10-15H,2-6,9H2,1H3,(H,23,25)(H,24,26) |
Clé InChI |
HNHWZOIAAQUNGH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11708851.png)
![3-Carbamoyl-1-[2-(carbamoylamino)-2-oxoethyl]pyridinium](/img/structure/B11708852.png)
![(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11708858.png)
![6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11708864.png)




![2,13-Dinitro-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine](/img/structure/B11708898.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11708900.png)
![3-{2-[(E)-(1-ethylquinolin-2(1H)-ylidene)methyl]quinolinium-1-yl}propane-1-sulfonate](/img/structure/B11708904.png)
![N'-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]-4-bromobenzohydrazide](/img/structure/B11708908.png)
![N-{2,2-dichloro-1-[(phenylcarbonyl)amino]ethyl}-4-methylbenzamide](/img/structure/B11708922.png)
![[3-({6-[(E)-(Hydroxyimino)methyl]pyridin-3-YL}formamido)propyl]trimethylazanium](/img/structure/B11708923.png)
